Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate
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Overview
Description
Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, and ethyl ester functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate typically involves multiple steps. One common method includes the bromination of ethyl 2-chlorobenzoate followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in the presence of a solvent like dichloromethane or carbon tetrachloride under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of less substituted benzoates.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine-substituted benzoates, while oxidation can produce carboxylic acids.
Scientific Research Applications
Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Bromo-2-chlorobenzoate: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Ethyl 6-Bromo-2-chlorobenzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Methyl 3-Bromo-6-(bromomethyl)-2-chlorobenzoate: Similar but with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms along with the bromomethyl group, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C10H9Br2ClO2 |
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Molecular Weight |
356.44 g/mol |
IUPAC Name |
ethyl 3-bromo-6-(bromomethyl)-2-chlorobenzoate |
InChI |
InChI=1S/C10H9Br2ClO2/c1-2-15-10(14)8-6(5-11)3-4-7(12)9(8)13/h3-4H,2,5H2,1H3 |
InChI Key |
CBRZPRKXFPZMRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)Br)CBr |
Origin of Product |
United States |
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